
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine, also known as PMSF, is a commonly used serine protease inhibitor. It is a white crystalline powder that is soluble in methanol and ethanol. PMSF has been widely used in various fields of scientific research, including biochemistry, molecular biology, and cell biology.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
The development of proton exchange membranes (PEMs) for fuel cell applications is a significant area of research involving 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine derivatives. These compounds are utilized in the synthesis of comb-shaped poly(arylene ether sulfone) copolymers, which exhibit high proton conductivity and excellent properties as polyelectrolyte membrane materials. The unique structure of these copolymers allows for improved water uptake and methanol transport characteristics, making them suitable for use in fuel cells. The innovative approach involves grafting sulfonated side chains onto the copolymer backbone, enhancing the material's proton exchange capabilities and thermal stability (Kim, Robertson, & Guiver, 2008).
Synthesis of Heterocyclic Compounds
Another application involves the synthesis of heterocyclic compounds, where 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine derivatives serve as intermediates. These derivatives are instrumental in cyclization reactions leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. The process demonstrates the versatility of these compounds in facilitating complex organic transformations, essential for the development of new pharmaceuticals and materials (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
Compounds containing the 4-((4-methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine moiety have been studied for their antimicrobial properties. Novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones exhibit significant antibacterial activity against a range of bacterial strains. This research opens avenues for the development of new antimicrobial agents leveraging the unique chemical structure of these derivatives (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-12-16(8-9-17(14)22-2)24(20,21)19-10-11-23-18(13-19)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPIWSYEIDBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-((cyclopentanecarbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2431448.png)
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)
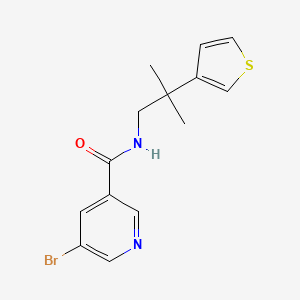
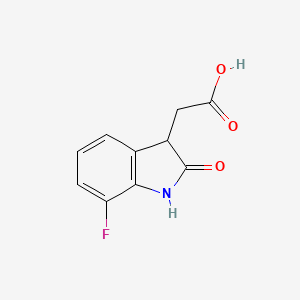
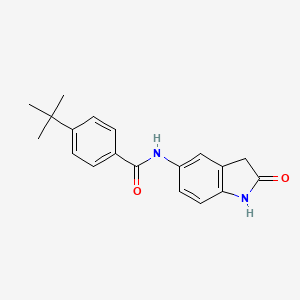
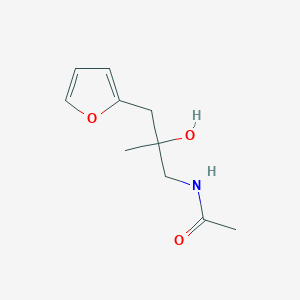
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)

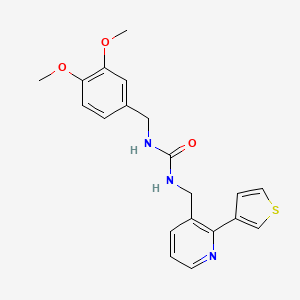
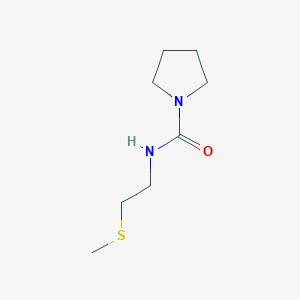

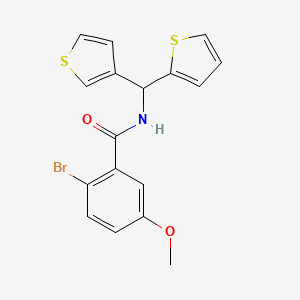
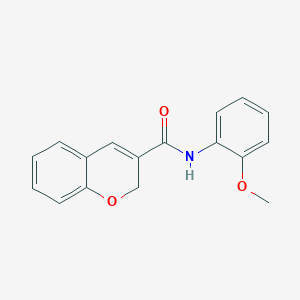
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)